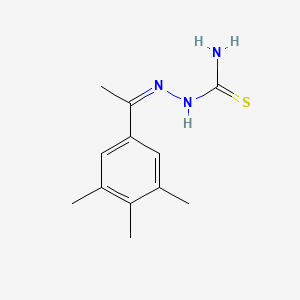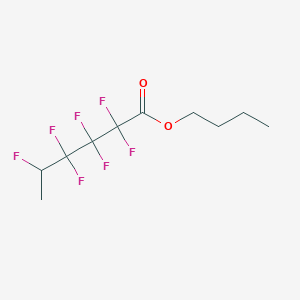
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate is a complex organic compound with the molecular formula C23H25N2NaO5S It is known for its unique structure, which includes an anthracene core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate typically involves multiple steps. One common method includes the reaction of anthracene derivatives with sulfonating agents to introduce the sulfonate group, followed by amination and further functionalization to introduce the trimethylcyclohexyl group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes optimized for large-scale production. These methods would include careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carbonyl groups, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives .
Aplicaciones Científicas De Investigación
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used as a fluorescent marker in biological assays due to its unique optical properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its interactions with biological molecules.
Industry: It may be used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate: This compound shares a similar anthracene core but lacks the trimethylcyclohexyl group, resulting in different chemical properties and applications.
Bromaminic acid sodium salt: Another similar compound with a bromine substitution, used in different industrial applications.
Uniqueness: The presence of the trimethylcyclohexyl group in sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate gives it unique steric and electronic properties, making it particularly useful in specific chemical reactions and applications .
Propiedades
Número CAS |
71873-46-6 |
|---|---|
Fórmula molecular |
C23H25N2NaO5S |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
sodium;1-amino-9,10-dioxo-4-[(2,2,4-trimethylcyclohexyl)amino]anthracene-2-sulfonate |
InChI |
InChI=1S/C23H26N2O5S.Na/c1-12-8-9-17(23(2,3)11-12)25-15-10-16(31(28,29)30)20(24)19-18(15)21(26)13-6-4-5-7-14(13)22(19)27;/h4-7,10,12,17,25H,8-9,11,24H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
Clave InChI |
KSPFXLNLBJZQAH-UHFFFAOYSA-M |
SMILES canónico |
CC1CCC(C(C1)(C)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


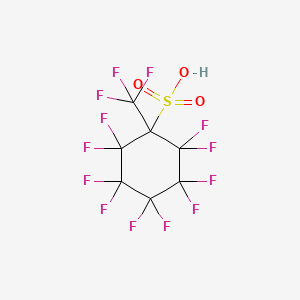


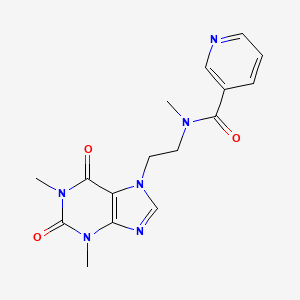

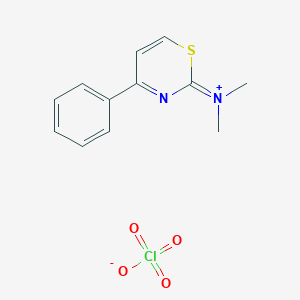
![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)
![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)
phosphanium chloride](/img/structure/B14461970.png)
